Anilofos

Descripción general

Descripción

Anilofos es un herbicida organofosforado utilizado principalmente para controlar malezas de gramíneas anuales y juncias en los cultivos de arroz. Fue introducido alrededor de 1980 y desde entonces se ha utilizado para aplicaciones preemergentes y postemergentes tempranas . This compound es conocido por su baja solubilidad acuosa y volatilidad, lo que lo hace moderadamente persistente en los sistemas del suelo .

Métodos De Preparación

La síntesis de Anilofos implica varios pasos. Un método común incluye la reacción de 2-cloro-N-(4-clorofenil)-N-isopropil etanamida con O,O-dimetil ditiofosfato en presencia de un catalizador de transferencia de fase . La reacción se lleva a cabo en agua como disolvente, y el producto se obtiene mediante condensación y cristalización en un solo paso . Este método es respetuoso con el medio ambiente, evita el uso de disolventes orgánicos y da como resultado un alto rendimiento y calidad del producto .

Análisis De Reacciones Químicas

Anilofos experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo ciertas condiciones, lo que lleva a la formación de diferentes productos de oxidación.

Hidrólisis: En presencia de agua, this compound puede hidrolizarse, descomponiéndose en sus componentes constituyentes.

Sustitución: this compound puede sufrir reacciones de sustitución, donde uno de sus grupos funcionales es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agua y varios nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Anilofos is an organophosphate herbicide widely used in agriculture, particularly in rice production, to control various weeds . Research has explored its effects on target organisms, its degradation pathways, and its broader environmental impacts.

Scientific Research Applications

Herbicide Use: this compound, with the chemical name S-[2-[(4-chlorophenyl) (1-methylethyl) amino]-2-oxoethyl] O O-dimethyl phosphorodithioate, is primarily used as a pre-emergence and early post-emergence herbicide in transplanted and direct-seeded rice crops . It effectively controls annual grasses, sedges, and some broad-leaved weeds . The typical application involves mixing the herbicide with dry sand and spreading it in standing water after paddy plantation, with a rate of 300 to 450 g of active ingredient per hectare . Research indicates that applying this compound at 40 g/acre can significantly improve rice yield, potentially by enhancing flavonoid biosynthesis, starch, and sucrose metabolism .

Effects on Photosynthetic Pigments: Studies on the cyanobacterium Synechocystis sp. strain PUPCCC 64 show that this compound can inhibit the synthesis and degradation of photosynthetic pigments in a dose-dependent manner . For example, at a concentration of 20 mg L−1, the organism exhibited significant decreases in chlorophyll a, carotenoids, phycocyanin, allophycocyanin, and phycoerythrin .

| Photosynthetic Pigment | % Decrease in 20 mg L−1 this compound (Day 6) |

|---|---|

| Chlorophyll a | 60 |

| Carotenoids | 89 |

| Phycocyanin | 96 |

| Allophycocyanin | 85 |

| Phycoerythrin | 79 |

Impact on Enzyme Activity and Metabolites: this compound affects various enzymes and metabolites. In Synechocystis sp., the activities of superoxide dismutase, catalase, and peroxidase increased in the presence of this compound, while glutathione content decreased . Metabolomic analysis in direct-seeded rice production systems revealed that this compound downregulates amino acid metabolism while promoting carbohydrate metabolism and secondary metabolite biosynthesis .

Genotoxicity and Cytotoxicity: Research on human peripheral lymphocytes indicates that this compound has genotoxic and cytotoxic effects . It significantly increased chromosome aberration frequency at certain concentrations and decreased the mitotic index and nuclear division index . However, this compound did not induce sister chromatid exchange or micronucleus frequency .

Subacute Toxicity: A study on rats showed that oral administration of this compound at high doses (200 mg/kg) induced hypothermia and progressive weight loss . It also increased the weight of the liver, heart, spleen, and kidney while inhibiting cholinesterase activities in erythrocytes, plasma, blood, brain, and liver .

Mecanismo De Acción

Anilofos actúa inhibiendo el crecimiento de las malezas a través de su absorción por las raíces y las hojas. Afecta los tejidos meristemáticos de las malezas, interrumpiendo la división celular y el crecimiento . También se sabe que this compound inhibe la acetilcolinesterasa, lo que provoca efectos neurotóxicos en los organismos no diana .

Comparación Con Compuestos Similares

Anilofos se compara con otros herbicidas organofosforados como:

- Prometryn

- Pendimethalin

- Atrazine

Si bien todos estos compuestos se utilizan para el control de malezas, this compound es único en su aplicación específica para los cultivos de arroz y su persistencia moderada en el suelo . Su impacto ambiental y sus patrones de degradación también difieren de los de otros herbicidas .

Actividad Biológica

Anilofos is an organophosphorus herbicide primarily used for controlling various grasses and sedges in agricultural settings, particularly in rice fields. Its biological activity has been the subject of extensive research, focusing on its efficacy as a herbicide, as well as its potential mutagenic and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound operates as a selective herbicide that inhibits the growth of target weeds by disrupting their physiological processes. It is absorbed by plants through their shoots and roots, leading to the cessation of growth and eventual death of the plant. The mechanism involves interference with the synthesis of specific essential proteins, which are crucial for plant development.

Table 1: Summary of this compound Biological Activity

| Activity | Description |

|---|---|

| Type | Organophosphorus herbicide |

| Target Weeds | Grasses and sedges in rice fields |

| Mechanism | Inhibition of protein synthesis |

| Application Method | Foliar application; absorbed through shoots and roots |

| Formulations Available | Emulsifiable concentrate (EC), wettable powder (WP) |

Efficacy Against Weeds

Research indicates that this compound is highly effective against various weed species. A study demonstrated that applying this compound at a rate of 600 g/ha significantly reduced weed density in transplanted rice fields compared to untreated controls .

Case Study: Efficacy in Rice Fields

In a field trial conducted over two growing seasons, this compound was applied at different concentrations (300 g/ha to 900 g/ha) to assess its effectiveness against common weeds. The results showed a dose-dependent reduction in weed populations, with higher concentrations leading to more significant control.

- Results Summary:

- 300 g/ha : 60% reduction in weed density

- 600 g/ha : 85% reduction

- 900 g/ha : 95% reduction

Mutagenic and Genotoxic Effects

Despite its effectiveness as a herbicide, studies have raised concerns about the potential mutagenic and cytotoxic effects of this compound. Research utilizing the Ames test revealed that this compound exhibited mutagenic properties at certain concentrations when tested on specific strains of Salmonella .

Table 2: Mutagenicity Test Results

| Concentration (µg/plate) | TA97 | TA98 | TA100 | TA102 |

|---|---|---|---|---|

| 10 | Negative | Positive | Negative | Negative |

| 100 | Negative | Positive | Negative | Negative |

| 1000 | Negative | Positive | Negative | Negative |

The study also reported increased chromosome aberrations and decreased mitotic indices in human peripheral lymphocytes exposed to this compound at concentrations above 100 µg/ml .

Toxicological Studies

Toxicological assessments have shown that this compound can induce various adverse effects in animal models. In one study involving male rats, subacute exposure led to alterations in organ weights (e.g., liver enlargement) without causing mortality . Additionally, daily oral administration resulted in mutagenic potential observed through bone marrow analysis .

Table 3: Toxicological Effects Observed in Animal Studies

| Effect | Observation |

|---|---|

| Mortality Rate | No deaths observed |

| Liver Weight | Increased compared to control |

| Brain Weight | No significant change |

| Mutagenicity | Positive results in bone marrow assays |

Propiedades

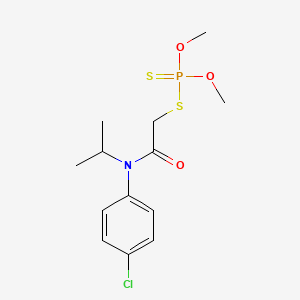

IUPAC Name |

N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQDBZGWYSEGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClNO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058149 | |

| Record name | Anilofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64249-01-0 | |

| Record name | Anilofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64249-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.